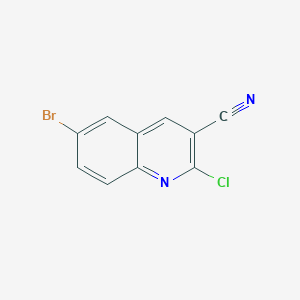

6-Bromo-2-chloroquinoline-3-carbonitrile

Description

Historical Context and Evolution of Quinoline (B57606) Chemistry in Research

The history of quinoline chemistry dates back to 1834 when Friedlieb Ferdinand Runge first isolated quinoline from coal tar. researchgate.netsigmaaldrich.com Early research focused on its basic properties and the synthesis of simple derivatives. A significant breakthrough came in 1880 with the development of the Skraup synthesis, one of the earliest and most well-known methods for creating the quinoline ring system. tcichemicals.com This and other classical named reactions, such as the Doebner-von Miller, Combes, and Friedländer syntheses, laid the foundation for the systematic exploration of quinoline chemistry. tcichemicals.comresearchgate.net Over the decades, research has evolved from these fundamental syntheses to the development of more sophisticated and efficient methods, including transition-metal-catalyzed cross-coupling reactions and C-H activation strategies, allowing for precise functionalization of the quinoline core. researchgate.net

The Quinoline Moiety as a Core Scaffold in Synthetic and Medicinal Chemistry

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. rsc.orgsigmaaldrich.com This versatility has led to the development of numerous quinoline-based drugs with diverse therapeutic applications. nih.govgoogle.com Notable examples include quinine (B1679958) and chloroquine (B1663885) for the treatment of malaria, fluoroquinolone antibiotics like ciprofloxacin, and various anticancer agents. sigmaaldrich.comrsc.orgnih.gov The rigid, planar structure of the quinoline ring system provides an ideal framework for the spatial orientation of functional groups, enabling specific interactions with enzyme active sites and receptors. Its synthetic tractability allows for the generation of large libraries of derivatives for structure-activity relationship (SAR) studies, facilitating the optimization of lead compounds. scbt.com

Structural Elucidation and Positional Significance of Halogen and Nitrile Groups within Quinoline Systems

The introduction of halogen atoms (F, Cl, Br, I) and a nitrile (-CN) group onto the quinoline scaffold has profound effects on the molecule's physicochemical properties and biological activity. Halogens can modulate lipophilicity, metabolic stability, and binding affinity through hydrogen bonding and halogen bonding interactions. ijsr.net For instance, the presence of a fluorine atom at the 6-position of the quinoline ring has been shown to significantly enhance antibacterial activity. ijsr.net

Research Landscape and Emerging Trends for 6-Bromo-2-chloroquinoline-3-carbonitrile

While extensive research exists for the broader class of halogenated quinolines, dedicated studies on this compound are still emerging. The current research landscape suggests a growing interest in polysubstituted quinolines as intermediates for the synthesis of complex molecular architectures with potential applications in materials science and medicinal chemistry. The presence of three distinct functional groups—a bromine atom, a chlorine atom, and a nitrile group—at specific positions on the quinoline core makes this compound a particularly attractive building block for combinatorial chemistry and the development of novel heterocyclic systems.

Emerging trends point towards the use of such highly functionalized quinolines in the synthesis of targeted therapeutics. The bromo and chloro substituents offer opportunities for selective cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The nitrile group can be transformed into other functional groups or used to construct fused ring systems. Future research is likely to focus on the systematic exploration of the reactivity of this compound and the biological evaluation of its derivatives against a range of therapeutic targets, including kinases, proteases, and microbial enzymes.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-chloroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrClN2/c11-8-1-2-9-6(4-8)3-7(5-13)10(12)14-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFAIUVQNAJQHTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(C=C2C=C1Br)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588990 | |

| Record name | 6-Bromo-2-chloroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99465-04-0 | |

| Record name | 6-Bromo-2-chloro-3-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99465-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-chloroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Bromo 2 Chloroquinoline 3 Carbonitrile and Its Chemical Precursors

De Novo Synthetic Routes to Quinoline-3-carbonitrile Scaffolds

De novo synthesis refers to the construction of the quinoline (B57606) ring system from acyclic or simpler cyclic precursors. These methods are fundamental for creating the core scaffold, which can then be further functionalized. Modern approaches, including photochemical and radical-mediated reactions, offer powerful tools for this purpose.

Photochemical Cyclization Strategies

Photochemical methods utilize light to induce cyclization reactions, often proceeding through excited-state intermediates to form the quinoline core. One such strategy involves the photoisomerization of an E-enone to a Z-enone, which then facilitates a condensation reaction with a strategically placed amine group to yield quinoline products. This type of tandem photoisomerization-cyclization process can be performed in continuous-flow reactors, allowing for scalable synthesis.

Another approach is the photochemical electrophilic cyclization of N-(2-alkynyl)anilines, which can be used to form highly functionalized quinolines. mdpi.com While this method often introduces a substituent at the 3-position via the electrophile, it demonstrates the utility of light-mediated reactions in constructing the quinoline skeleton under mild conditions. nih.gov

Radical-Mediated Annulation Reactions

Radical reactions provide an alternative pathway for quinoline synthesis, often characterized by unique reactivity and tolerance for various functional groups. One notable method involves the N-bromosuccinimide (NBS)-mediated radical cyclization of arylamine precursors to form quinolines substituted at the 3-position. mdpi.com The proposed mechanism begins with the visible light-promoted formation of a bromine radical from NBS, which initiates a cascade that leads to the cyclized and aromatized quinoline product. mdpi.com

Other radical-based strategies include:

Oxidative Cycloisomerization : Metal-free methods using dimethyl sulfoxide (B87167) (DMSO) as an oxidant can convert ortho-allylanilines into various quinoline products. mdpi.com

Sulfonyl Radical Cyclization : Aryl sulfonyl radicals can be generated in situ and attack the triple bond of an N-propargylamine, leading to an intramolecular cyclization that, after rearomatization, yields a 3-substituted quinoline. mdpi.com

Cascade Reactions : Visible light can induce a radical cascade involving the acylation and cyclization of N-propargyl aromatic amines to construct 3-acylated quinolines. organic-chemistry.org

These radical transformations are valuable for creating the quinoline-3-carbonitrile scaffold, particularly when precursors are designed to incorporate the nitrile functionality. mdpi.commdpi.com

Directed Halogenation and Functional Group Interconversion on the Quinoline Nucleus

This approach focuses on modifying a pre-formed quinoline ring to introduce the required chloro and bromo substituents at the C2 and C6 positions, respectively. This often involves functional group interconversions and regioselective halogenation reactions.

Preparation from 2-Oxo-1,2-dihydro-3-quinolinecarbonitrile Intermediates

A common and effective strategy for synthesizing 2-chloroquinolines is the chemical modification of their 2-oxo (or 2-quinolone) analogues. The oxygen atom at the C2 position can be replaced with a chlorine atom using deoxychlorinating agents. This two-step process is a cornerstone for producing the 2-chloroquinoline (B121035) moiety of the target compound.

The synthesis proceeds as follows:

Formation of the 2-Quinolone : A substituted aniline, such as 4-bromoaniline, undergoes a condensation reaction with a reagent that provides the remaining atoms for the pyridine (B92270) ring, such as a derivative of cyanoacetic acid. This cyclization reaction forms 6-bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile.

Chlorination of the 2-Oxo Group : The resulting 2-quinolone is then treated with a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is a widely used reagent for this transformation, often in the presence of phosphorus pentachloride (PCl₅) to enhance its efficacy. researchgate.netindianchemicalsociety.com This reaction converts the carbonyl group of the quinolone into the desired 2-chloro substituent, yielding 6-bromo-2-chloroquinoline-3-carbonitrile. This method is suitable for large-scale preparations. nih.govacsgcipr.org

Microwave irradiation can be used to convert 2-chloro-3-formylquinolines into the corresponding 2-oxo-1,2-dihydro-quinoline-3-carbaldehydes, illustrating the reversibility of this functional group interconversion under specific conditions. nih.gov

Selective Chlorination and Bromination Protocols

Achieving the correct halogenation pattern on the quinoline nucleus requires careful control of regioselectivity. Electrophilic aromatic substitution on quinoline is highly dependent on reaction conditions and the directing effects of existing substituents.

Chlorination at C2 : As described in the previous section, the most reliable method for introducing the chlorine atom at the C2 position is not through direct electrophilic chlorination but via the deoxychlorination of a 2-oxo intermediate using reagents like POCl₃. nih.govacsgcipr.org

Bromination at C6 : Introducing the bromine atom at the C6 position of the benzene (B151609) ring portion of the quinoline is typically achieved through electrophilic aromatic bromination. The pyridine ring is generally deactivated towards electrophilic attack, especially in acidic media, directing substitution to the carbocyclic ring. The C6 position is a common site for halogenation. While methods for C5-selective halogenation often rely on directing groups at the C8 position, direct bromination can yield C6-substituted products. nih.govresearchgate.netbeilstein-journals.org The synthesis of 6-bromoquinolines has been successfully achieved, confirming the viability of this substitution pattern. lookchem.com

The following table summarizes conditions for these key transformations.

| Transformation | Reagents & Conditions | Product | Ref. |

| 2-Oxo to 2-Chloro | Phosphorus Oxychloride (POCl₃), often with PCl₅, heated. | 2-Chloroquinoline | indianchemicalsociety.comnih.gov |

| C6-Bromination | N-Bromosuccinimide (NBS) or Br₂ in a suitable solvent (e.g., MeCN, CCl₄). | 6-Bromoquinoline (B19933) | mdpi.com |

Multi-Component Reaction Approaches for Quinoline Carbonitrile Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single step to form a complex product, thereby minimizing waste and saving time. rsc.org Several MCRs have been developed for the synthesis of quinoline derivatives, including those bearing a carbonitrile group. rsc.orgjptcp.com

A prominent example is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as ethyl cyanoacetate (B8463686) or malononitrile. lookchem.compharmaguideline.com To synthesize a precursor for this compound, this reaction can be adapted as a three-component, one-pot synthesis. For instance, reacting a 2-aminoaryl ketone (derived from a 4-bromoaniline) with an α-methylene carbonyl compound and an in-situ halogenating agent can directly yield 6-bromoquinolines. lookchem.com

One reported three-component synthesis successfully produced various 6-bromoquinolines by reacting 2-aminobenzophenone, an α-methylene carbonyl compound, and tetrabutylammonium (B224687) tribromide in the presence of a Lewis acid catalyst like ZnCl₂. lookchem.com This approach demonstrates the power of MCRs to rapidly assemble the core 6-bromoquinoline scaffold, which can then be further elaborated to the final target compound.

Catalytic Methodologies in Quinoline Carbonitrile Synthesis

The construction of the quinoline core and the introduction of the carbonitrile functionality have been significantly advanced through the use of various catalytic systems. These catalysts offer improved reaction rates, higher yields, and greater selectivity compared to traditional stoichiometric reagents. Methodologies range from the use of metal-based catalysts to organocatalysts, each presenting distinct advantages.

A variety of catalytic systems have been explored for the synthesis of quinoline derivatives, many of which are applicable to the synthesis of quinoline carbonitriles. bohrium.com These include metallic, non-metallic, nanoparticle, and photo-catalysts. bohrium.com For instance, iron-catalyzed C–H activation presents an efficient and regioselective method for the functionalization of quinoline-N-oxides, offering a green approach with water as the only by-product. rsc.org Copper-catalyzed methodologies, in conjunction with glucose-derived ionic liquids, have been utilized for the sustainable synthesis of functionalized quinolines from 2-aminobenzyl alcohols and nitriles. rsc.org This approach benefits from the recyclability of the ionic liquids. rsc.org

Nanoparticle-based catalysts have also gained considerable attention due to their high surface area and catalytic efficiency. bohrium.com Systems such as TiO2-Al2O3-ZrO2 nanoparticles have been employed as reusable catalysts for the one-pot synthesis of poly-substituted quinolines. bohrium.com Chitosan-derived copper nanoparticles and magnetic iron oxide nanoparticles (Fe3O4) have also demonstrated effectiveness in catalyzing the synthesis of quinoline derivatives. bohrium.comnih.gov

Metal-free catalytic systems provide an alternative to potentially toxic and expensive metal catalysts. acs.org Brønsted acids, for example, can catalyze the metal- and solvent-free cyclization for the preparation of quinolines. bohrium.com Organocatalysts like L-proline have been shown to be effective in multicomponent reactions for the synthesis of quinoline derivatives. researchgate.net

While direct catalytic methods for the synthesis of this compound are not extensively detailed in the literature, the synthesis of its precursor, 2-chloroquinoline-3-carbonitrile (B1354263), has been reported. One method involves the treatment of 2-chloroquinoline-3-carbaldehyde (B1585622) with sodium azide (B81097) and phosphorus oxychloride, yielding the desired nitrile in high yield. researchgate.net The precursor, 6-substituted-2-chloroquinoline-3-carbaldehydes, can be synthesized via the Vilsmeier-Haack reaction from the corresponding acetophenone (B1666503) oximes. ijsr.net

Below is a table summarizing various catalytic methodologies applicable to the synthesis of quinoline carbonitriles and their precursors.

| Catalyst System | Reactants/Precursors | Product Type | Key Features |

| Copper / Glucose-derived ionic liquids | 2-Aminobenzyl alcohols, 1,3-dicarbonyl compounds or nitriles | Functionalized quinolines | Sustainable, recyclable catalyst system, mild reaction conditions. rsc.org |

| Iron (FeSO4) | Quinoline-N-oxides | C2 functionalized quinolines | External oxidant-free, high atom economy, water as the only by-product. rsc.org |

| Nanoparticles (e.g., TiO2-Al2O3-ZrO2, Fe3O4) | Multicomponent reactants | Poly-substituted quinolines, 4-iminoquinolines | Reusable, high efficiency. bohrium.com |

| Brønsted Acids (e.g., TsOH) | Multicomponent reactants | Ferrocenyl-quinoline derivatives | Metal- and solvent-free conditions. bohrium.com |

| Organocatalysts (e.g., L-proline) | 2-chloroquinoline-3-carbaldehydes, aminouracils, active methylene (B1212753) compounds | Fused quinoline systems | Mild conditions, good to high yields. researchgate.net |

| Palladium/Copper | 2-chloroquinoline-3-carbonitriles, terminal alkynes | 1,3-disubstituted benzo[b] rsc.orgacs.orgnaphthyridines | One-pot sequential Sonogashira coupling and annulation. researchgate.net |

Green Chemistry Principles in the Synthesis of Halogenated Quinoline Carbonitriles

The principles of green chemistry are increasingly being integrated into the synthesis of complex heterocyclic compounds like halogenated quinoline carbonitriles to minimize environmental impact and enhance safety. nih.gov These principles focus on aspects such as atom economy, the use of safer solvents and reagents, energy efficiency, and waste reduction.

One of the key areas of green chemistry is the use of environmentally benign solvents. Water has been explored as a green solvent for the synthesis of quinoline derivatives, such as in the p-toluenesulfonic acid-catalyzed three-component synthesis of pyrimido[4,5-b]quinolones. researchgate.net The development of sustainable catalysts, such as glucose-derived ionic liquids, also contributes to greener synthetic routes by enabling milder reaction conditions and catalyst recycling. rsc.org

Solvent-free reactions represent another important green chemistry approach, offering advantages in terms of enhanced selectivity, efficiency, and ease of manipulation while avoiding the use of toxic and volatile organic solvents. clockss.org Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields in shorter reaction times and under solvent-free conditions. mdpi.com This technique has been applied to the synthesis of various quinoline analogs. mdpi.com

The concept of atom economy is central to green synthesis. Methodologies that maximize the incorporation of all materials used in the process into the final product are highly desirable. Iron-catalyzed C-H activation for quinoline functionalization is a prime example of a highly atom-economical process, with a calculated E-factor (a measure of waste produced) significantly lower than other known protocols. rsc.org

The table below highlights several green chemistry approaches relevant to the synthesis of halogenated quinoline carbonitriles.

| Green Chemistry Principle | Methodology/Approach | Example Application | Key Advantages |

| Use of Green Solvents | Reactions in water | Synthesis of pyrimido[4,5-b]quinolones | Environmentally benign, readily available, non-toxic. researchgate.net |

| Sustainable Catalysts | Glucose-derived ionic liquids with a copper catalyst | Synthesis of functionalized quinolines | Recyclable, biodegradable, mild reaction conditions. rsc.org |

| Energy Efficiency | Microwave-assisted synthesis | Synthesis of mono-functionalized quinoline analogs | Reduced reaction times, higher yields, often solvent-free. mdpi.com |

| Atom Economy | Iron-catalyzed C-H activation | Functionalization of quinoline-N-oxides | High atom economy, low E-factor, water as the only by-product. rsc.org |

| Process Intensification | One-pot multicomponent reactions (MCRs) | L-proline catalyzed synthesis of quinoline derivatives | Step and resource-efficient, reduced waste generation. researchgate.net |

| Solvent-Free Reactions | Reactions conducted without a solvent | Friedlander annulation for quinoline synthesis | Enhanced selectivity and efficiency, ease of manipulation, avoidance of toxic solvents. clockss.org |

Chemical Reactivity and Derivatization Strategies of 6 Bromo 2 Chloroquinoline 3 Carbonitrile

Halogen Atom Reactivity: Selective Transformations at C-2 and C-6 Positions

The presence of two different halogen atoms on the quinoline (B57606) core offers opportunities for selective and sequential functionalization. The chlorine atom at the C-2 position of the pyridine (B92270) ring is significantly more reactive towards nucleophilic substitution than the bromine atom at the C-6 position of the benzene (B151609) ring. This enhanced reactivity is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the intermediate formed during nucleophilic attack.

Nucleophilic aromatic substitution (SNAr) is a primary pathway for modifying the C-2 position. libretexts.org The electron-deficient nature of the carbon at this position facilitates attack by a wide range of nucleophiles, leading to the displacement of the chloride ion. libretexts.org This reaction typically proceeds readily, often under mild conditions, without affecting the less reactive C-6 bromine. libretexts.orgyoutube.com Common nucleophiles include amines, alcohols, and thiols, yielding 2-amino-, 2-alkoxy-, and 2-thio-substituted quinolines, respectively. For instance, reactions with various primary or secondary amines can be used to introduce diverse substituents at the C-2 position, a common strategy in the synthesis of bioactive molecules. nih.gov

| Nucleophile | Reaction Conditions | Product Type | Reference Analogy |

|---|---|---|---|

| Primary/Secondary Amines (e.g., Morpholine) | Base (e.g., K₂CO₃), Solvent (e.g., Ethanol), Heat | 2-Amino-6-bromoquinoline-3-carbonitrile derivatives | rsc.orgnih.gov |

| Alkoxides (e.g., Sodium Methoxide) | Alcohol solvent (e.g., Methanol), Room Temp/Heat | 2-Alkoxy-6-bromoquinoline-3-carbonitrile derivatives | libretexts.org |

| Thiols (e.g., Thiophenol) | Base (e.g., NaH), Solvent (e.g., THF/DMF) | 2-Thioether-6-bromoquinoline-3-carbonitrile derivatives | researchgate.net |

Palladium-catalyzed cross-coupling reactions provide a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds at the halogenated positions. The differential reactivity of C-Cl and C-Br bonds can be exploited for selective couplings. Generally, the C-Br bond is more reactive than the C-Cl bond in standard cross-coupling conditions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). nih.gov This allows for selective functionalization at the C-6 position while leaving the C-2 chloro group intact for subsequent nucleophilic substitution or a second, more forcing cross-coupling reaction.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base can introduce aryl, heteroaryl, or alkyl groups at the C-6 position. nih.gov

Sonogashira Coupling: This reaction with terminal alkynes, catalyzed by palladium and a copper co-catalyst, is effective for installing alkynyl groups, which are versatile handles for further transformations. nih.govsoton.ac.uk

Buchwald-Hartwig Amination: This method can be used to form C-N bonds by coupling with amines, providing an alternative to direct SNAr, particularly for less nucleophilic amines.

By carefully selecting catalysts, ligands, and reaction conditions, it is possible to control the site of the reaction, enabling a modular approach to complex molecule synthesis. nih.gov

Nitrile Group Reactivity: Transformations and Cycloaddition Reactions

The nitrile group at the C-3 position is a versatile functional group that can undergo a variety of chemical transformations. fiveable.menumberanalytics.com Its reactivity is influenced by the electron-withdrawing nature of the cyano group, which makes the carbon atom electrophilic. fiveable.melibretexts.org

Key transformations of the nitrile group include:

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid or an amide intermediate. numberanalytics.comlibretexts.orgebsco.com

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the nitrile to a primary amine, yielding (6-bromo-2-chloroquinolin-3-yl)methanamine. libretexts.org This introduces a flexible linker and a basic nitrogen atom.

Addition of Grignard Reagents: Reaction with Grignard reagents followed by hydrolysis can convert the nitrile group into a ketone. fiveable.melibretexts.org

Furthermore, the nitrile group can participate in cycloaddition reactions to construct fused heterocyclic rings. A notable example is the reaction with hydrazine (B178648) hydrate (B1144303), which, based on analogous systems, leads to the formation of a fused pyrazole (B372694) ring, resulting in a 3-amino-1H-pyrazolo[3,4-b]quinoline derivative. rsc.orgnih.gov These reactions significantly increase the structural complexity and offer pathways to novel scaffolds. numberanalytics.comresearchgate.net

| Reaction Type | Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, Heat | Carboxylic Acid (-COOH) or Amide (-CONH₂) | numberanalytics.comlibretexts.org |

| Reduction | 1. LiAlH₄, 2. H₂O | Primary Amine (-CH₂NH₂) | nih.govlibretexts.org |

| Cycloaddition | Hydrazine Hydrate (N₂H₄·H₂O) | Fused Pyrazol-amine ring | rsc.orgnih.gov |

Quinoline Core Transformations and Ring Modifications

Beyond substitutions at the existing functional groups, the quinoline core itself can be modified or used as a template to build more complex, fused polycyclic systems. The functional groups of 6-bromo-2-chloroquinoline-3-carbonitrile serve as anchors for annulation reactions, where new rings are fused onto the quinoline framework.

For example, derivatization of the nitrile and chloro groups can lead to intermediates that undergo intramolecular cyclization. In reactions analogous to those of 2-chloroquinoline-3-carbaldehydes, multicomponent reactions can be employed to construct fused systems like pyrimido[4,5-b]quinolines or thiopyrano[2,3-b]quinolines in a single step. rsc.org These strategies are highly efficient for rapidly building molecular complexity and accessing novel, rigid heterocyclic architectures. nih.govmdpi.com

Elucidation of Reaction Mechanisms and Kinetics in Derivatization

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes.

Nucleophilic Aromatic Substitution (SNAr): The mechanism for substitution at the C-2 position is a two-step addition-elimination process. libretexts.org The nucleophile first attacks the electron-deficient C-2 carbon, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom and further stabilized by the electron-withdrawing nitrile group at C-3. In the second, typically fast step, the chloride ion is eliminated, restoring the aromaticity of the ring to yield the substituted product. libretexts.orglibretexts.org

Cross-Coupling Reactions: Palladium-catalyzed reactions proceed via a well-established catalytic cycle involving three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond (C-Br or C-Cl).

Transmetalation: The organic group from the coupling partner (e.g., the boronic acid in Suzuki coupling) is transferred to the palladium center.

Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst.

Nitrile Reactions: The hydrolysis of nitriles is catalyzed by acid or base. In acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon, which is then attacked by water. libretexts.orgebsco.com The reduction with LiAlH₄ involves the nucleophilic addition of two hydride ions to the nitrile carbon. nih.govlibretexts.org

Kinetic studies of these reactions would reveal the rate-determining step. For SNAr, the formation of the Meisenheimer complex is generally the rate-limiting step, as it involves the disruption of the aromatic system. youtube.com The rate is therefore highly dependent on the nucleophilicity of the attacking species and the degree of electron deficiency at the C-2 position.

Structure Activity Relationship Sar and Structural Analogs of 6 Bromo 2 Chloroquinoline 3 Carbonitrile in Chemical Biology

Comparative Analysis with Related Halogenated Quinoline (B57606) Carbonitriles

The presence and position of halogen atoms on the quinoline ring significantly modulate the molecule's properties. In the case of 6-Bromo-2-chloroquinoline-3-carbonitrile, both the C6-bromo and C2-chloro substituents play critical roles.

Halogen substituents are known to influence the electronic structure of the quinoline ring primarily through inductive stabilization. acs.org A comparative analysis of various halogenated quinolines reveals distinct effects based on the halogen's identity and location. For instance, in a series of 2-amino-4H-pyrano[3,2-h]quinoline-3-carbonitriles, structure-activity relationship studies indicated that substitutions at the 4-, 6-, and 9-positions with specific halogen groups could enhance cytotoxic activity against various human tumor cell lines. researchgate.net This suggests that the lipophilicity and electronic character imparted by the halogen are key determinants of biological efficacy.

The position of the cyano group also has a profound impact on the molecule's ability to form intermolecular interactions. A study comparing quinoline-6-carbonitrile (B150825) (Q6CN) and quinoline-4-carbonitrile (B1295981) (Q4CN) in forming halogen-bonded cocrystals found that the position of the nitrile group could discriminate between different types of halogen bond donors. acs.org While both isomers formed cocrystals with a strong, fluorine-activated donor, only Q6CN formed a cocrystal with a weaker, non-fluorinated donor. acs.org Density Functional Theory (DFT) calculations confirmed that the position of the cyano group influences the electron-donating ability of the pyridine (B92270) nitrogen, which in turn affects its interaction strength. acs.org This highlights the subtle interplay between substituent positions in dictating the supramolecular chemistry of quinoline carbonitriles.

Furthermore, studies on 6-chloro-2-arylvinylquinolines have shown that the nature of the substituent on the aryl ring, in combination with the halogen on the quinoline core, dictates antiplasmodial activity. nih.gov For example, a 4-fluoro substitution on the aryl ring resulted in significantly higher potency compared to a 2-fluoro substitution. nih.gov This underscores the importance of considering the entire molecular structure when evaluating the impact of halogenation.

Table 1: Comparative Effects of Halogen Substitution on Quinoline Derivatives

| Compound Class | Substituent Position(s) | Observed Effect | Reference |

|---|---|---|---|

| Halogenated 2-amino-4H-pyrano[3,2-h]quinoline-3-carbonitriles | 4, 6, and 9-positions | Specific halogen groups and increased lipophilicity enhance cytotoxic activity against tumor cell lines. | researchgate.net |

| Quinoline Carbonitrile Isomers | 4-CN vs. 6-CN | The position of the cyano group affects the electron donor ability of the pyridine nitrogen, influencing the formation of halogen-bonded cocrystals. | acs.org |

| 6-Chloro-2-arylvinylquinolines | 6-Cl (quinoline) and various positions on the aryl ring | The position of fluorine on the aryl ring (4-F vs. 2-F) significantly alters antiplasmodial potency. | nih.gov |

Impact of Substituent Position and Nature on Chemical Behavior

The chemical reactivity and physical properties of the quinoline nucleus are highly sensitive to the nature and position of its substituents. acs.orgrsc.org Strongly electron-withdrawing groups, particularly at the 2-position, decrease the electron density on the ring nitrogen, making the molecule less susceptible to electrophilic attack. acs.org Conversely, electron-donating groups have the opposite effect. acs.org

The positions on the quinoline ring exhibit different reactivities towards nucleophilic and electrophilic reagents.

Positions 2 and 4: These positions are electron-deficient due to the influence of the ring nitrogen. Consequently, they are the preferred sites for nucleophilic attack. quora.com Nucleophilic substitution on quinoline itself, for instance with butyllithium, preferentially occurs at the 2-position. quora.com

Position 3: This position is less electron-deficient and can be targeted for functionalization through methods like palladium-catalyzed alkenylation, often requiring specific directing groups or reaction conditions to achieve selectivity. nih.gov

Design and Synthesis of Novel Quinoline-Based Heterocyclic Systems

This compound and its direct precursor, 6-bromo-2-chloroquinoline-3-carboxaldehyde, are valuable building blocks for constructing more complex, fused heterocyclic systems. scbt.comsigmaaldrich.com The aldehyde can be readily converted to the nitrile, for example, through reaction with hydroxylamine (B1172632) followed by dehydration of the resulting oxime. nih.gov The reactivity of the chloro, aldehyde/nitrile, and bromo substituents allows for a variety of synthetic transformations to generate diverse molecular architectures.

Pyrano[3,2-c]quinoline derivatives are a class of compounds known for their diverse biological activities. lookchem.com They are often synthesized via one-pot, multi-component reactions. nih.govnih.gov A common strategy involves the reaction of a 4-hydroxyquinolin-2-one, an aldehyde, and an active methylene (B1212753) compound like malononitrile. nih.gov While this specific route does not directly use this compound as a starting material, related pyranoquinoline systems can be accessed from it.

The synthesis of 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives has been reported, and these compounds have been investigated as potential therapeutic agents, such as butyrylcholinesterase inhibitors for Alzheimer's disease. umsha.ac.ir The synthesis typically involves a base-catalyzed Knoevenagel condensation between an aromatic aldehyde and malononitrile, followed by a Michael addition with a quinolinone and subsequent cyclization. nih.gov

Table 2: Synthesis of Selected Pyranoquinoline Derivatives

| Starting Materials | Product Type | Reaction Conditions | Key Features | Reference |

|---|---|---|---|---|

| 2,4-Dihydroxy-1-methylquinoline, Aromatic Aldehyde, Malononitrile | 2-Amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile | Triethylamine, Ethanol, Reflux | One-pot, multi-component reaction. Yields range from 67-93%. | nih.gov |

| Aryl Glyoxal, Ethyl Cyanoacetate (B8463686), 4-Hydroxyquinolin-2(1H)-one | Pyranoquinoline Derivatives | CuMnxOy-GO nanocatalyst, K2CO3, H2O | Environmentally friendly method using a recyclable nanocatalyst and water as a solvent. | nih.gov |

The pyrazolo[3,4-b]quinoline core is another important heterocyclic system that can be synthesized from 2-chloroquinoline-3-carbonitrile (B1354263). A straightforward method involves the cycloaddition reaction of the quinoline carbonitrile with hydrazine (B178648) hydrate (B1144303). nih.gov This reaction proceeds to yield 3-amino-1H-pyrazolo[3,4-b]quinoline, where the amino group can be further functionalized to create a library of derivatives. nih.govnih.gov

This synthetic approach leverages the electrophilicity of the nitrile carbon and the adjacent C2 carbon, which bears the chloro leaving group. The reaction with the dinucleophilic hydrazine leads to the formation of the fused pyrazole (B372694) ring.

Analogous to the synthesis of pyranoquinolines, sulfur-containing fused rings can also be constructed. For instance, 4H-thio-pyrano[2,3-b]quinoline-3-carbonitriles have been synthesized. nih.gov The mechanism for their formation can involve an L-proline catalyzed Knoevenagel condensation, followed by a Michael addition of a thiol-containing species and subsequent cyclization. nih.gov This demonstrates the versatility of the quinoline core in accommodating different heteroatoms in fused ring systems.

The reactive sites on this compound and its aldehyde precursor allow for the synthesis of a wide array of other complex architectures.

Pyrrolo[3,4-b]quinolinone: Heating 2-chloroquinoline-3-carbaldehyde (B1585622) with formamide (B127407) and formic acid can yield the fused 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one system. nih.gov

Thiazino- and Triazolo-quinolines: Reaction of 2-chloroquinoline-3-carbaldehyde with 2-mercaptobenzimidazole (B194830) or 1,2,4-triazole-3-thiols can lead to the formation of complex fused systems like benzo researchgate.netnih.govimidazo[1,2:1,2]pyrimido[4,5-b]quinoline and acs.orgnih.govmdpi.comtriazolo[4,3-a]pyrimido[4,5-b]quinoline derivatives, respectively. researchgate.net

Benzo-imidazopyrimido[4,5-b]quinolones: These fluorescent, planar aza-heterocycles can be synthesized from the reaction of 2-chloroquinoline-3-carboxaldehydes and 2-aminobenzimidazole (B67599) in the presence of K2CO3 in DMF. researchgate.net

Spirocyclic Systems: The chemical reactivity of pyrano[3,2-c]quinoline-3-carbonitriles can be exploited to produce spiro-fused derivatives, further expanding the structural diversity of quinoline-based compounds. researchgate.net

Molecular Mechanisms of Action and Pharmacological Modulations Via 6 Bromo 2 Chloroquinoline 3 Carbonitrile Scaffolds

Target Identification and Ligand-Receptor Interactions

The biological effects of 6-Bromo-2-chloroquinoline-3-carbonitrile and its analogs are rooted in their ability to bind to and modulate the function of specific cellular targets. The planar, aromatic nature of the quinoline (B57606) ring system is crucial for these interactions, which primarily include enzymatic inhibition and direct binding to DNA.

The quinoline core is a well-established pharmacophore for the inhibition of various enzymes critical to cancer cell proliferation and survival.

Protein Kinase Inhibition : Many quinoline-based molecules have been developed as inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer. nih.gov For instance, certain 4-anilinoquinoline-3-carbonitrile derivatives have been synthesized as irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor-2 (HER-2) tyrosine kinases. researchgate.net These compounds form a covalent bond with a cysteine residue in the ATP-binding pocket of the kinases. researchgate.net Similarly, quinoline derivatives have been identified as potent inhibitors of other kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and kinases in the PI3K/AkT/mTOR pathway. nih.govekb.eg The 6-bromo substitution on the quinoline ring can further influence the binding affinity and selectivity for these kinase targets.

DNA Gyrase Inhibition : The quinoline scaffold is famously associated with the quinolone class of antibiotics, which target bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication. While DNA gyrase is a primary target in bacteria, the general mechanism of inhibiting topoisomerase enzymes, which manage DNA topology, is also a valid strategy in anticancer therapy. ekb.eg The ability of the quinoline ring to interact with these enzymes suggests a potential mechanism of action for this compound.

A significant mechanism by which planar, polycyclic aromatic compounds like quinoline derivatives exert their cytotoxic effects is through direct interaction with DNA.

DNA Intercalation : This process involves the insertion of the flat quinoline ring system between the stacked base pairs of the DNA double helix. This insertion disrupts the normal structure of DNA, causing it to unwind and lengthen, which can interfere with critical cellular processes like DNA replication and transcription. This mechanism has been confirmed for related quinoline compounds, such as chloroquine (B1663885), and is proposed for various novel benzo[h]quinoline derivatives designed as anticancer agents. nih.gov Computational docking studies and spectroscopic analysis with calf thymus DNA (CT-DNA) have supported the DNA-intercalating properties of these compounds. nih.gov

While the primary mechanisms of action for many quinoline-based anticancer agents involve enzyme inhibition and DNA intercalation, their structural versatility allows for interaction with various cellular receptors. The anticancer effects of quinoline derivatives are often linked to the inhibition of receptor tyrosine kinases such as EGFR, VEGFR, and c-Met, which are crucial for activating carcinogenic pathways. nih.govnih.gov For example, compounds based on the 4-anilinoquinoline-3-carbonitrile scaffold have been specifically designed to target and inhibit the kinase activity of EGFR and HER-2. researchgate.netacs.org The development of Tivozanib, a potent VEGFR inhibitor, and Anlotinib, a multi-target tyrosine kinase inhibitor targeting VEGFR and PDGFR among others, further highlights the importance of the quinoline scaffold in modulating the activity of these critical receptors. ekb.eg

Cellular Pathway Disruption and Biological Outcomes

The molecular interactions of this compound scaffolds with their targets translate into profound effects on cellular behavior, leading to the inhibition of cancer cell growth and induction of cell death.

By interfering with DNA integrity and key signaling pathways, quinoline derivatives can halt the cell division cycle and trigger programmed cell death (apoptosis).

Cell Cycle Arrest : Treatment of cancer cells with quinoline compounds has been shown to cause an accumulation of cells in specific phases of the cell cycle, preventing them from proceeding to division. This cell cycle arrest provides time for the cell to repair DNA damage, but if the damage is too severe, it can lead to apoptosis.

Apoptosis Induction : Apoptosis is a critical outcome of the activity of many anticancer agents. Quinoline derivatives have been demonstrated to induce apoptosis in various cancer cell lines. For example, studies on certain benzo[h]quinoline derivatives showed they could induce apoptosis in A549 lung cancer cells. nih.gov Similarly, a study on 6-bromo-5-nitroquinoline highlighted its ability to cause cancer cell death through apoptosis. researchgate.net This process is often mediated by the activation of caspases and modulation of the Bcl-2 family of proteins.

The culmination of enzymatic inhibition, DNA damage, cell cycle arrest, and apoptosis is the potent inhibition of cancer cell proliferation. The cytotoxic activity of quinoline derivatives has been evaluated against a wide range of human cancer cell lines. The table below summarizes the antiproliferative activity of several quinoline compounds related to the this compound scaffold, demonstrating their potential as anticancer agents.

| Compound Type | Tested Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| 6-Bromo-quinazoline derivative (8a) | MCF-7 (Breast Cancer) | 15.85 ± 3.32 | nih.gov |

| 6-Bromo-quinazoline derivative (8a) | SW480 (Colon Cancer) | 17.85 ± 0.92 | nih.gov |

| Benzo[h]quinoline derivative (6e) | A549 (Lung Cancer) | 1.86 | nih.gov |

| Benzo[h]quinoline derivative (6e) | MCF-7 (Breast Cancer) | 3.91 | nih.gov |

| Quinoxaline-based derivative (6k) | HeLa (Cervical Cancer) | 12.17 ± 0.9 | researchgate.net |

| Quinoxaline-based derivative (6k) | MCF-7 (Breast Cancer) | 6.93 ± 0.4 | researchgate.net |

Angiogenesis and Cell Migration Modulation

Research into the direct effects of this compound on angiogenesis and cell migration is an emerging field. However, the broader class of quinoline and quinazoline derivatives, to which this compound belongs, has been investigated for its anticancer properties, which are often linked to the modulation of these critical processes. For instance, several quinazoline-based drugs have been approved as anticancer agents, and the presence of a halogen atom, such as bromine, at the 6-position of the quinazoline ring has been shown to enhance these effects. nih.gov The cytotoxic activities of these compounds can be exerted through the inhibition of targets like the Epidermal Growth Factor Receptor (EGFR), a key player in signaling pathways that drive cell proliferation and migration. nih.gov While direct evidence for this compound is still being established, its structural similarities to these potent anticancer scaffolds suggest a potential for similar mechanisms involving the disruption of cell migration and potentially angiogenesis, which are crucial for tumor growth and metastasis.

Influence on Gene Transcription and DNA Replication

The influence of quinoline derivatives on fundamental cellular processes such as DNA replication is a key area of investigation for their therapeutic effects. Molecular docking studies have explored the interaction of chloroquinoline analogs with enzymes essential for DNA replication and maintenance, such as DNA gyrase. researchgate.net For example, in silico molecular docking of 2,7-dichloroquinoline-3-carboxamide and 7-chloro-2-ethoxyquinoline-3-carbaldehyde against E. coli DNA gyrase B showed significant binding affinities, suggesting a potential mechanism for their antibacterial activity through the inhibition of DNA replication. researchgate.net Quinoline-3-carbonitrile derivatives, in particular, have been identified as valuable starting materials for developing broad-spectrum antibacterial agents that may act by targeting bacterial DNA gyrase. researchgate.net This enzyme is crucial for introducing negative supercoils into DNA, a process vital for transcription and replication. By inhibiting its function, these compounds can effectively halt bacterial proliferation.

Investigation of Broad-Spectrum Biological Modulations

The this compound scaffold and its derivatives have been the subject of extensive research, revealing a wide range of biological activities, including antimicrobial, anticancer, and antiprotozoal effects. The quinoline ring system is a core component of many synthetic heterocyclic compounds designed to enhance biological and medicinal properties. nih.gov

Antimicrobial Activity: Derivatives of 2-chloroquinoline (B121035) have demonstrated significant antibacterial and antifungal properties. For example, a bromo-substituted derivative of a 2-morpholinoquinoline showed high antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus spizizenii, as well as antifungal activity against Aspergillus Niger, Aspergillus Brasiliensis, and Curvularia Lunata. nih.gov Another study highlighted that compounds derived from 2,7-dichloroquinoline-3-carbaldehyde exhibited good antibacterial activity against various strains. Specifically, 2,7-dichloroquinoline-3-carbonitrile was effective against S. aureus and Pseudomonas aeruginosa, while other derivatives showed notable activity against E. coli and Streptococcus pyogenes. researchgate.net

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

| Compound | Test Organism | Inhibition Zone (mm) |

|---|---|---|

| 2,7-dichloroquinoline-3-carbonitrile (5) | S. aureus | 11.00 ± 0.03 |

| 2,7-dichloroquinoline-3-carbonitrile (5) | P. aeruginosa | 11.00 ± 0.03 |

| 2,7-dichloroquinoline-3-carboxamide (6) | E. coli | 11.00 ± 0.04 |

| 7-chloro-2-ethoxyquinoline-3-carbaldehyde (8) | E. coli | 12.00 ± 0.00 |

| 7-chloro-2-methoxyquinoline-3-carbaldehyde (7) | S. pyogenes | 11.00 ± 0.02 |

Data sourced from a study on novel chloroquinoline analogs. researchgate.net The values are compared to the standard amoxicillin, which had an inhibition zone of 18 ± 0.00 mm.

Anticancer Activity: The quinoline and quinazoline scaffolds are prominent in anticancer research. Studies have shown that the presence of a halogen atom at the 6-position of a quinazoline ring can improve anticancer effects. nih.gov Derivatives of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde have been synthesized and evaluated for their cytotoxic activity. researchgate.net Similarly, novel polycarbo-substituted indole derivatives, synthesized from related bromo-acetophenone precursors, were tested for in vitro antiproliferative activity against human breast adenocarcinoma (MCF-7) and human cervical cancer (HeLa) cell lines. researchgate.net Furthermore, chloroquinoline-based chalcones were found to be non-toxic to the human breast cancer MCF-7 cell line at concentrations up to 50 μM, indicating a favorable profile for potential therapeutic development. nih.gov

Antiprotozoal Activity: The chloroquinoline core is famously associated with antimalarial drugs. Research has extended to other protozoal infections. A series of chloroquinoline-based chalcones were synthesized and evaluated for their in vitro antiamoebic and antimalarial activities. nih.gov Four compounds from this series were found to be more active against Entamoeba histolytica than the standard drug metronidazole (IC50 = 1.46 μM). nih.gov However, their in vitro antimalarial activity against a chloroquine-sensitive strain of P. falciparum was relatively low compared to controls like chloroquine and quinine (B1679958). nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,7-dichloroquinoline-3-carbonitrile |

| 2,7-dichloroquinoline-3-carboxamide |

| 7-chloro-2-methoxyquinoline-3-carbaldehyde |

| 7-chloro-2-ethoxyquinoline-3-carbaldehyde |

| 6,8-dibromo-4-chloroquinoline-3-carbaldehyde |

| Gefitinib |

| Erlotinib |

| Lapatinib |

| Metronidazole |

| Chloroquine |

| Quinine |

Computational Chemistry and in Silico Approaches in 6 Bromo 2 Chloroquinoline 3 Carbonitrile Research

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules. By calculating the electron density, DFT can predict various molecular properties, offering a theoretical framework to understand the behavior of 6-Bromo-2-chloroquinoline-3-carbonitrile. Studies on analogous compounds like 6-chloroquinoline (B1265530) and 2-chloroquinoline-3-carboxaldehyde have utilized DFT, often with the B3LYP functional and basis sets like 6-311++G(d,p), to achieve stable molecular geometries and analyze electronic features. dergipark.org.trresearchgate.netresearchgate.net

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. researchgate.net HOMO represents the ability to donate an electron, while LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability.

A large energy gap suggests high chemical hardness and kinetic stability, indicating lower reactivity. researchgate.net Conversely, a small energy gap implies the molecule is more polarizable and reactive. For the related compound 2-chloroquinoline-3-carboxaldehyde, DFT calculations have determined its HOMO-LUMO energy gap, providing insights into its charge transfer characteristics and stability. researchgate.net These findings suggest that this compound would also possess a significant energy gap, characteristic of a stable chemical structure.

| Compound (Analog) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) |

|---|---|---|---|

| 2-Chloroquinoline-3-carboxaldehyde | -7.05 | -2.91 | 4.14 |

Data derived from DFT/B3LYP studies on a closely related analog. researchgate.net

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A higher value indicates greater stability.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = -(ELUMO + EHOMO) / 2.

Electrophilicity Index (ω): This index measures a molecule's ability to accept electrons, defining its energy lowering upon accepting electrons from the environment. researchgate.net It is calculated as ω = χ² / (2η). A high electrophilicity index characterizes a good electrophile. researchgate.net

DFT calculations on 2-chloroquinoline-3-carboxaldehyde have been used to determine these descriptors, indicating its potential reactivity in chemical reactions. researchgate.net The analysis of these parameters for this compound would similarly predict its electrophilic nature and stability.

| Compound (Analog) | Chemical Hardness (η) | Electronegativity (χ) | Electrophilicity Index (ω) |

|---|---|---|---|

| 2-Chloroquinoline-3-carboxaldehyde | 2.07 | 4.98 | 5.99 |

Data derived from DFT/B3LYP studies on a closely related analog. researchgate.net

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for understanding how a potential drug molecule interacts with its biological target at the atomic level.

Docking simulations for quinoline (B57606) derivatives are used to predict their binding modes within the active site of a target protein and to estimate their binding affinity, often expressed as a binding energy score (in kcal/mol). semanticscholar.org A lower binding energy generally indicates a more stable and favorable interaction. For instance, docking studies on 2-chloroquinoline-3-carboxaldehyde against the antagonist protein 1a30 revealed specific hydrogen bond interactions and a strong binding affinity. researchgate.net Such analyses for this compound would help identify key amino acid residues involved in its binding and predict its inhibitory potential against various targets.

| Compound (Analog) | Target Protein | Binding Energy (kcal/mol) | Interacting Residues (Example) |

|---|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde (B1585622) | DNA Gyrase (E. coli) | -6.9 to -7.3 | Not Specified |

| 2-Chloroquinoline-3-carboxaldehyde | Antagonist Protein (1a30) | -6.81 | GLU:83, GLN:86 |

Data from molecular docking studies on closely related analogs. researchgate.netsemanticscholar.org

The quinoline scaffold is a well-known pharmacophore present in numerous therapeutic agents with diverse activities, including antimicrobial, anticancer, and anti-inflammatory properties. chemimpex.comresearchgate.net Molecular docking is frequently employed to screen quinoline derivatives like this compound against libraries of known biological targets. This in silico screening can identify potential targets and suggest therapeutic applications. For example, various quinoline derivatives have been docked against bacterial DNA gyrase, a crucial enzyme for bacterial survival, to evaluate their potential as antibacterial agents. semanticscholar.org Similar studies could reveal that this compound may target enzymes involved in cancer cell proliferation or microbial resistance pathways.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net The fundamental principle is that variations in the structural or physicochemical properties of molecules are correlated with changes in their biological activity. mdpi.com

QSAR models are built using a set of molecules with known activities (the training set) and then validated using a separate set of compounds (the test set). nih.gov The process involves calculating a wide range of molecular descriptors (e.g., topological, electronic, hydrophobic) for each compound. Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to build a model that can predict the activity of new, untested compounds. nih.gov

For a series of compounds including this compound, a QSAR model could be developed to predict its activity against a specific target, such as a particular kinase or enzyme. The model would identify which structural features—such as the presence of the bromo group at position 6, the chloro group at position 2, or the nitrile group at position 3—are most important for enhancing or diminishing biological activity. This predictive capability is invaluable for prioritizing which new derivatives to synthesize and test, thereby optimizing the lead discovery process in drug development. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Following a comprehensive review of scientific literature and chemical databases, no specific research studies employing molecular dynamics (MD) simulations for the conformational analysis or binding dynamics of this compound have been identified.

While computational methods are increasingly used to predict the behavior of small molecules, specific data from MD simulations—which would provide insights into the flexibility of this compound, its stable conformations, and the dynamic nature of its interactions with biological targets—are not available in published literature. Therefore, detailed research findings, interaction patterns, and data tables related to the binding energy, conformational changes, or stability of interaction of this compound derived from molecular dynamics simulations cannot be provided at this time.

Future Directions and Unexplored Avenues in 6 Bromo 2 Chloroquinoline 3 Carbonitrile Research

Development of Asymmetric Synthesis and Stereoselective Functionalization

Currently, the synthesis of quinoline (B57606) derivatives, including those related to 6-Bromo-2-chloroquinoline-3-carbonitrile, predominantly yields racemic mixtures. A significant and largely unexplored future direction is the development of asymmetric synthetic routes to introduce stereocenters. The creation of chiral quinoline scaffolds is of paramount importance, as stereochemistry often plays a critical role in determining pharmacological efficacy and specificity.

Future research could focus on:

Catalytic Asymmetric C-H Functionalization: Modern synthetic methods involving transition-metal catalysis could be adapted for the stereoselective functionalization of the quinoline core. rsc.org This would allow for the precise introduction of functional groups, creating chiral centers with high enantiomeric excess.

Stereoselective Additions: The development of methods for the stereoselective addition of nucleophiles across the C=N bond of the quinoline ring or reactions involving the nitrile group could generate valuable chiral intermediates.

Chiral Ligand Synthesis: Utilizing this compound as a building block for more complex chiral ligands could open new avenues in asymmetric catalysis itself.

The ability to produce enantiomerically pure derivatives would be a crucial step in unlocking the full therapeutic potential of this scaffold, enabling detailed studies of structure-activity relationships related to chirality.

Integration into Complex Biologically Active Scaffolds

The true potential of this compound lies in its utility as a precursor for constructing more complex, fused heterocyclic systems known to possess significant biological activity. The chloro and nitrile substituents are ideal reactive handles for cyclization reactions.

Key avenues for exploration include:

Synthesis of Pyrimido[4,5-b]quinolines: The 2-chloroquinoline-3-carbonitrile (B1354263) framework is a well-established starting material for pyrimido[4,5-b]quinolines. benthamdirect.com These fused systems are of high interest in medicinal chemistry due to their demonstrated anticancer activities. researchgate.net Future work should involve reacting this compound with various binucleophiles like guanidine (B92328) or amidines to create a library of novel bromo-substituted pyrimido[4,5-b]quinolines for biological screening.

Formation of Pyrazolo[3,4-b]quinolines: The reaction of 2-chloroquinoline-3-carbonitrile with hydrazine (B178648) hydrate (B1144303) is known to yield 1H-pyrazolo[3,4-b]quinolin-3-amine. rsc.org Applying this reaction to the title compound would produce a bromo-substituted analogue, integrating a pyrazole (B372694) ring system that is a common feature in many pharmacologically active compounds.

Construction of Imidazo[1,5-a]quinolines: Research has shown that 2-chloroquinoline-3-carbonitriles can react with isocyanides to generate imidazo[1,5a]quinoline derivatives. figshare.com This pathway offers a modular approach to building a diverse range of fused imidazoles, which are privileged structures in drug discovery.

The following table summarizes potential scaffolds and their associated biological relevance:

| Scaffold Derivable from this compound | Key Reagents | Reported Biological Relevance of Scaffold | Reference |

|---|---|---|---|

| Pyrimido[4,5-b]quinolines | Guanidine, Amidines, Urea | Anticancer (targeting tyrosine kinases), Antimicrobial, Anti-inflammatory | researchgate.netunar.ac.id |

| Pyrazolo[3,4-b]quinolines | Hydrazine Hydrate | Kinase Inhibition, CNS Activity | rsc.org |

| Imidazo[1,5-a]quinolines | Isocyanides (e.g., ethyl isocyanoacetate) | Anticancer, Antiviral | figshare.com |

| Thio-pyrano[2,3-b]quinolines | Thiol-containing compounds | Antimicrobial, Anticancer | rsc.org |

Applications in Advanced Materials Science (e.g., Organic Electronics, Dyes)

The quinoline nucleus, characterized by its extensive delocalized electron system, is an excellent chromophore. This inherent property suggests that derivatives of this compound could find applications in materials science.

Unexplored research areas include:

Development of Novel Dyes and Fluorescent Probes: Quinoline Schiff bases are noted for their unique optical properties, making them suitable for optoelectronics. mdpi.comnih.gov The electron-withdrawing nature of the nitrile group combined with the extended conjugation of the quinoline ring could lead to compounds with interesting photophysical properties, such as large Stokes shifts and high quantum yields. Functionalization at the reactive chloro and bromo positions could be used to tune these properties or to attach the chromophore to substrates.

Organic Electronics: The planarity and electron-accepting potential of the quinoline-3-carbonitrile system could be exploited in the design of new organic semiconductors. sci-hub.se The calculated low-lying LUMO (Lowest Unoccupied Molecular Orbital) energies in related quinoline-3-carbonitrile derivatives suggest they may be valuable as n-type materials in organic field-effect transistors (OFETs) or as components in organic light-emitting diodes (OLEDs). nih.gov

Non-linear Optical (NLO) Materials: The high degree of electron delocalization and non-linearity in quinoline derivatives makes them candidates for NLO applications. mdpi.comresearchgate.net The specific substitution pattern of this compound could be systematically modified to optimize its hyperpolarizability for potential use in optical devices.

Elucidation of Latent Biological Activities and Novel Therapeutic Applications

While the primary application of related scaffolds has been in oncology, the quinoline-3-carbonitrile framework is a promising starting point for discovering agents against other diseases.

Future investigations should target:

Antibacterial Agents: Several studies have identified quinoline-3-carbonitrile derivatives as a valuable class of broad-spectrum antibacterial agents. researchgate.net Molecular docking studies suggest that these compounds may act by inhibiting DNA gyrase, a key enzyme in bacterial replication and a target for the quinolone class of antibiotics. sci-hub.senih.gov Systematic derivatization of this compound could lead to new antibacterial candidates to combat drug resistance.

Anticancer Activity: Beyond its use as a precursor, the core scaffold itself should be investigated. Fused pyrimido[4,5-b]quinolines derived from related starting materials have shown potent activity against cancer cell lines like MCF-7 (breast) and A549 (lung) by inhibiting enzymes such as tyrosine kinases. researchgate.net

Antioxidant and Anti-inflammatory Agents: Various quinoline-based heterocycles, including pyrimido[4,5-b]quinolines, have been reported to possess antioxidant and anti-inflammatory properties, adding another layer to their therapeutic potential. unar.ac.id

Synergistic Approaches Combining Synthesis, Computation, and Biological Evaluation

An integrated, multidisciplinary approach will be essential to efficiently explore the vast chemical space accessible from this compound. Future research programs should be designed around a synergistic loop of synthesis, computational chemistry, and biological testing.

This integrated strategy would involve:

Computational Modeling (In Silico Screening): Employing Density Functional Theory (DFT) to predict the reactivity of the scaffold and the electronic properties (e.g., HOMO-LUMO energy gaps) of virtual libraries of its derivatives. nih.gov This can help prioritize synthetic targets with desirable characteristics for either materials science or biological applications. Molecular docking simulations can predict binding affinities and modes of interaction with biological targets like DNA gyrase or various kinases, guiding the design of more potent and selective inhibitors. sci-hub.se

Efficient Synthesis: Utilizing modern synthetic methodologies, such as one-pot, multi-component reactions, to rapidly generate libraries of derivatives based on computational insights. sci-hub.se This accelerates the discovery process compared to traditional linear synthesis.

High-Throughput Biological Evaluation: Screening the synthesized compound libraries against a panel of cancer cell lines, bacterial strains, and relevant enzymes. The results from these assays would then feed back into the computational models to refine predictions and design the next generation of compounds, creating a continuous cycle of optimization.

By combining these approaches, the research community can systematically unlock the latent potential of this compound as a valuable building block for the next generation of therapeutics and advanced materials.

Q & A

Basic Research Questions

Q. What are the critical considerations for designing synthetic routes to 6-bromo-2-chloroquinoline-3-carbonitrile?

- Methodological Answer : The synthesis of halogenated quinolines typically involves cyclization or functionalization of pre-formed quinoline cores. For 6-bromo-2-chloro derivatives, regioselective bromination and chlorination steps must be optimized. For example, bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) under radical conditions, while chlorination at the 2-position may require electrophilic substitution with Cl₂/FeCl₃. Carbonitrile introduction often employs cyanation via nucleophilic substitution (e.g., CuCN) or Pd-catalyzed cross-coupling .

Q. How can researchers confirm the purity and structural integrity of this compound after synthesis?

- Methodological Answer : Analytical techniques such as high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential. The carbonitrile group (C≡N) typically shows a sharp singlet at ~110 ppm in ¹³C NMR. Purity should be verified via HPLC (C18 column, acetonitrile/water gradient) or GC-MS. Cross-referencing with spectral databases (e.g., SDBS) is recommended to resolve ambiguities in aromatic proton splitting patterns .

Q. What safety protocols are required for handling this compound in the lab?

- Methodological Answer : Although specific toxicity data for this compound is limited, analogs like brominated quinolines often require handling under fume hoods with nitrile gloves and lab coats. Waste disposal should follow halogenated organic compound guidelines. Consult SDS templates for similar compounds (e.g., 6-bromo-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile) for emergency measures, including eye flushing with water and medical consultation for inhalation exposure .

Advanced Research Questions

Q. How does the electronic nature of the 3-carbonitrile group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing carbonitrile group activates the quinoline core toward nucleophilic aromatic substitution (SNAr) at the 2- and 6-positions. For Suzuki-Miyaura couplings, the bromine at position 6 is more reactive than the chlorine at position 2 due to lower bond dissociation energy. Computational studies (DFT) can predict charge distribution to rationalize regioselectivity. Experimental validation via controlled Pd(PPh₃)₄-mediated couplings with aryl boronic acids is advised .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

- Methodological Answer : Competing dehalogenation or cyano-group reduction can occur under harsh conditions. Mitigation strategies include:

- Using mild reducing agents (e.g., NaBH₄ instead of LiAlH₄).

- Protecting the carbonitrile with trimethylsilyl groups during halogenation.

- Optimizing reaction temperatures (e.g., <80°C for SNAr to prevent decomposition).

Monitoring intermediates via TLC or in-situ IR spectroscopy helps identify side products early .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR data often arise from solvent effects, tautomerism, or impurities. For example, DMSO-d₆ may induce peak broadening due to hydrogen bonding with the carbonitrile. Strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.